2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine

Description

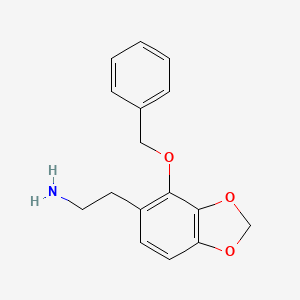

2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine is a substituted phenethylamine derivative featuring a benzodioxol core with a phenylmethoxy substituent at the 4-position (Figure 1). The benzodioxol group (1,3-benzodioxol-5-yl) is a fused aromatic ring system containing two oxygen atoms, which enhances electron density and influences receptor binding.

Molecular Formula: C16H17NO3 Key Features:

- Benzodioxol core with phenylmethoxy substitution.

- Ethanamine backbone, distinguishing it from cathinone derivatives (e.g., β-keto substitutions).

Properties

IUPAC Name |

2-(4-phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-9-8-13-6-7-14-16(20-11-19-14)15(13)18-10-12-4-2-1-3-5-12/h1-7H,8-11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJONHPJSLPSIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)CCN)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction using phenol and a suitable alkylating agent.

Attachment of the Ethanamine Chain: The ethanamine chain is attached through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethanamine chain can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenated derivatives and nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, facilitating advancements in synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities:

- Antitumor Activity : Research indicates that derivatives of benzodioxoles exhibit significant cytotoxic effects against various cancer cell lines, including prostate cancer cells. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through modulation of specific receptors .

- Neuropharmacological Effects : Its structural similarity to psychoactive substances suggests potential interactions with neurotransmitter systems. Studies indicate that it may act as a modulator at serotonin and dopamine receptors, which could have implications for treating neuropsychiatric disorders .

- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against specific pathogens, indicating potential applications in treating infections.

Medicine

Ongoing research aims to explore its therapeutic applications:

- Drug Development : The compound's interaction with biological targets positions it as a candidate for developing new drugs, particularly in oncology and neurology .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a related compound on human prostate cancer cells (PC-3). Results indicated significant reductions in cell viability at low micromolar concentrations, showcasing its potential as an antitumor agent. The mechanism was linked to apoptosis induction mediated through alpha1-adrenoreceptor modulation.

Case Study 2: Neuropharmacological Evaluation

In another investigation, binding affinities of various phenyl-substituted benzodioxoles were assessed against dopamine D(2) and serotonin 5-HT(1A) receptors. Findings revealed that certain analogs exhibited moderate affinity for these receptors, suggesting their potential as therapeutic agents in neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Insights :

- The phenylmethoxy group in the target compound enhances steric hindrance compared to unsubstituted analogs (e.g., Homopiperonylamine), likely affecting receptor binding kinetics .

- Fluorinated analogs (e.g., 2,2-difluoro derivative) may exhibit improved bioavailability but lack the aromatic bulk of phenylmethoxy .

Phenethylamine Derivatives (2C-X and NBOMe Series)

Mechanistic Insights :

- The NBOMe series demonstrates that N-benzylation dramatically increases 5-HT2A receptor affinity . The target compound lacks this modification but retains the benzodioxol motif, which is associated with serotoninergic activity in other analogs .

- Unlike 2C-B, which has a halogen and methoxy groups, the target’s phenylmethoxy group may reduce polarity, enhancing CNS penetration .

Cathinone Derivatives with Benzodioxol Moieties

Functional Contrast :

- Cathinones (e.g., ethylone, MDPV) act primarily on monoamine transporters, whereas the target’s ethanamine structure suggests direct receptor agonism .

Data Table: Key Physicochemical Properties

Biological Activity

2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine, a compound belonging to the class of benzodioxoles, has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzodioxole ring fused with a phenylmethoxy group and an ethanamine chain.

Synthesis Overview

The synthesis typically involves:

- Formation of the Benzodioxole Ring : Cyclization of catechol derivatives with formaldehyde.

- Introduction of the Phenylmethoxy Group : Etherification reaction using phenol.

- Attachment of the Ethanamine Chain : Nucleophilic substitution with halogenated derivatives.

This synthetic pathway allows for the efficient production of the compound in a laboratory setting, which can be optimized for yield and purity through controlled conditions and catalysts .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It may modulate activity through binding to serotonin receptors or dopamine receptors, influencing various cellular processes.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antitumor Activity : Research has demonstrated that derivatives of benzodioxoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including prostate cancer cells .

- Neuropharmacological Effects : The compound's structural similarity to known psychoactive substances suggests potential effects on neurotransmitter systems, particularly involving serotonin (5-HT) and dopamine receptors. Studies indicate that it may act as an antagonist or modulator at these sites .

- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against specific pathogens, indicating possible applications in treating infections .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a related compound on human prostate cancer cells (PC-3). The results indicated significant reductions in cell viability at low micromolar concentrations, showcasing its potential as an antitumor agent. The mechanism was linked to apoptosis induction mediated through alpha1-adrenoreceptor modulation .

Case Study 2: Neuropharmacological Evaluation

In another investigation, the binding affinities of various phenyl-substituted benzodioxoles were assessed against dopamine D(2) and serotonin 5-HT(1A) receptors. The findings revealed that certain analogs exhibited moderate affinity for these receptors, suggesting their potential as therapeutic agents in neuropsychiatric disorders .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine | Structure | Moderate D(2) receptor affinity |

| 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine | Structure | Antitumor activity in breast cancer models |

| 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles | Structure | Antimicrobial effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Phenylmethoxy-1,3-benzodioxol-5-yl)ethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzodioxol core. A plausible route includes:

Etherification : Introduce the phenylmethoxy group at position 4 via nucleophilic aromatic substitution (e.g., using benzyl bromide under basic conditions) .

Ethanamine Side-Chain Installation : Employ reductive amination or coupling reactions (e.g., using ethylenediamine derivatives).

- Critical Parameters : Temperature (60–80°C for etherification), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) significantly affect yield. Impurities often arise from incomplete substitution; HPLC purity checks (>95%) are advised .

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding patterns . For example:

- Hydrogen Bonding : Graph-set analysis (as per Etter’s rules) can identify recurring motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice .

- Data Interpretation : Compare experimental bond lengths (C-O in benzodioxol: ~1.36 Å) with DFT-calculated values to validate geometry .

Advanced Research Questions

Q. What methodologies are used to analyze interactions between this compound and biological targets?

- Methodological Answer :

- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd). For example, SPR studies might reveal nM-level binding to serotonin receptors due to the ethanamine moiety .

- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses. The phenylmethoxy group may occupy hydrophobic pockets in target proteins .

- In Vitro Validation : Radioligand displacement assays (e.g., using [<sup>3</sup>H]-LSD for 5-HT receptors) confirm target engagement .

Q. How can contradictory solubility/stability data across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility studies. For instance, discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL) may stem from pH variations; conduct parallel experiments under controlled conditions .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify hydrolytic degradation products (e.g., cleavage of the benzodioxol ring under acidic conditions) .

Q. What distinguishes this compound from structurally similar benzodioxol-ethanamine derivatives?

- Methodological Answer :

- Comparative Structural Analysis :

- Functional Impact : The phenylmethoxy group increases steric bulk, reducing off-target binding to α-adrenergic receptors compared to simpler analogs .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported bioactivity data (e.g., IC50 variability)?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., ketanserin for 5-HT2A assays) to calibrate potency measurements. For example, IC50 values ranging from 50–200 nM may reflect differences in cell lines (HEK293 vs. CHO) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to identify outliers .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating this compound’s neuropharmacological potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.